molecular formula C10H24N2O4 B14684441 N-ethylethanamine;oxalic acid CAS No. 26534-53-2

N-ethylethanamine;oxalic acid

Cat. No.: B14684441
CAS No.: 26534-53-2
M. Wt: 236.31 g/mol
InChI Key: KFKKXDNPLASYMH-UHFFFAOYSA-N
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Description

Properties

CAS No.

26534-53-2

Molecular Formula

C10H24N2O4

Molecular Weight

236.31 g/mol

IUPAC Name

N-ethylethanamine;oxalic acid

InChI

InChI=1S/2C4H11N.C2H2O4/c2*1-3-5-4-2;3-1(4)2(5)6/h2*5H,3-4H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

KFKKXDNPLASYMH-UHFFFAOYSA-N

Canonical SMILES

CCNCC.CCNCC.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethylethanamine can be synthesized by the reaction of ethanol and ammonia in the presence of an oxide catalyst. The reaction is as follows:

CH3CH2OH+NH3CH3CH2NH2+H2O\text{CH}_3\text{CH}_2\text{OH} + \text{NH}_3 \rightarrow \text{CH}_3\text{CH}_2\text{NH}_2 + \text{H}_2\text{O} CH3​CH2​OH+NH3​→CH3​CH2​NH2​+H2​O

This reaction produces ethylamine, which can further react to form diethylamine and triethylamine.

Oxalic acid can be prepared by the oxidation of carbohydrates or glucose using nitric acid or by the reaction of sodium formate with sodium hydroxide.

Industrial Production Methods

Industrially, N-ethylethanamine is produced by the catalytic reaction of ethanol and ammonia. Oxalic acid is produced by the oxidation of carbohydrates or by the reaction of sodium formate with sodium hydroxide.

Chemical Reactions Analysis

Types of Reactions

N-ethylethanamine undergoes typical reactions of secondary amines, including acylation, alkylation, and oxidation. It can react with acyl chlorides to form amides and with alkyl halides to form tertiary amines. Oxalic acid, being a strong acid, can participate in acid-base reactions, esterification, and decarboxylation.

Common Reagents and Conditions

    Acylation: N-ethylethanamine reacts with acyl chlorides in the presence of a base to form amides.

    Oxidation: Strong oxidizers like potassium permanganate can oxidize N-ethylethanamine to form acetaldehyde.

    Esterification: Oxalic acid reacts with alcohols in the presence of an acid catalyst to form esters.

Major Products

    Amides: Formed from the reaction of N-ethylethanamine with acyl chlorides.

    Tertiary Amines: Formed from the reaction of N-ethylethanamine with alkyl halides.

    Esters: Formed from the reaction of oxalic acid with alcohols.

Scientific Research Applications

N-ethylethanamine and oxalic acid have various applications in scientific research:

    Chemistry: Used as reagents in organic synthesis and as intermediates in the production of other chemicals.

    Biology: Oxalic acid is used in the study of metabolic pathways and as a chelating agent.

    Medicine: Oxalic acid is used in the formulation of certain pharmaceuticals and as a cleaning agent in medical equipment.

    Industry: N-ethylethanamine is used in the production of rubber, resins, and dyes. Oxalic acid is used in cleaning and bleaching applications.

Mechanism of Action

N-ethylethanamine acts as a nucleophile in chemical reactions, attacking electrophilic centers in acylation and alkylation reactions. Oxalic acid acts as a proton donor in acid-base reactions and as a chelating agent, binding to metal ions and forming stable complexes.

Comparison with Similar Compounds

Table 1: Comparison of Secondary Amines

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Properties Applications
N-Ethylethanamine 109-89-7 C₄H₁₁N 73.14 Volatile, basic (pKb ~3.0), miscible in polar solvents Solvent, pharmaceutical intermediates
N-Methylmethanamine 1761-67-7 C₂H₅N 43.07 Gas at room temperature, strong nucleophile Organic synthesis, fuel additives
N-Oleoylethanolamine 111-58-0 C₂₀H₃₉NO₂ 325.53 Bioactive lipid, amphiphilic structure Anti-inflammatory agents, lipid signaling
N-Ethyl-N-methylethanamine 616-39-7 C₅H₁₃N 87.16 Tertiary amine, higher boiling point (~98°C) Corrosion inhibitors, surfactants

Key Findings :

  • Basicity : N-Ethylethanamine (pKb ~3.0) is less basic than primary amines (e.g., ethylamine, pKb ~3.3) but more reactive than tertiary amines due to steric hindrance in the latter .
  • Reactivity : Unlike N-methylmethanamine (a gas), N-ethylethanamine’s liquid state at room temperature makes it more practical for industrial applications .

Oxalic Acid vs. Other Organic Acids

Table 2: Comparison of Dicarboxylic and Mineral Acids

Compound Acid Type pKa Values Dissolution Efficiency* Key Applications
Oxalic Acid Dicarboxylic pKa₁=1.25, pKa₂=4.14 High for iron oxides Metal cleaning, dye synthesis, pH adjuster
Sulfuric Acid Mineral (Diprotic) pKa₁=-3.0, pKa₂=1.99 2× more effective than nitric acid Battery acid, ore processing
Citric Acid Tricarboxylic pKa₁=3.1, pKa₂=4.7, pKa₃=6.4 Moderate for calcium deposits Food preservative, chelating agent
Nitric Acid Mineral (Monoprotic) pKa=-1.4 Less effective than sulfuric acid Fertilizers, explosives

*Dissolution efficiency refers to hematite (Fe₂O₃) dissolution in acidic solutions .

Key Findings :

  • Acid Strength : Oxalic acid (pKa₁=1.25) is weaker than sulfuric acid (pKa₁=-3.0) but stronger than citric acid (pKa₁=3.1). Its diprotic nature allows dual proton donation, enhancing metal ion chelation .
  • Synergistic Effects : Sulfuric acid improves oxalic acid’s dissolution efficiency for hematite by 100% compared to nitric acid, attributed to its diprotic nature and higher proton availability .

N-Ethylethanamine

  • Thermal Stability : N-Ethylethanamine decomposes at temperatures above 250°C, releasing ammonia and ethylene. This property is critical in high-temperature synthesis processes .
  • Adsorption Behavior : Unlike primary amines, secondary amines like N-ethylethanamine exhibit lower adsorption on mineral surfaces due to reduced hydrogen-bonding capacity .

Oxalic Acid

  • Adsorption Mechanisms : Oxalic acid adsorbs onto hydroxyapatite via phosphate group displacement and intraspherical complex formation, with maximum adsorption at pH 4 (near its pKa₂) .
  • Environmental Impact : Oxalic acid is biodegradable but can form toxic calcium oxalate crystals in kidneys, limiting its use in food products .

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